2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide
Overview
Description
2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a brominated phenoxy group, a thiazolidinone moiety, and an acetamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide typically involves multiple steps:
Bromination: The initial step involves the bromination of a phenol derivative to introduce the bromine atom at the desired position.
Thiazolidinone Formation: The next step involves the formation of the thiazolidinone ring through a cyclization reaction with appropriate reagents.
Phenoxy Acetamide Formation: The final step involves the coupling of the brominated phenoxy compound with an acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety.
Reduction: Reduction reactions can occur at the carbonyl groups present in the thiazolidinone ring.
Substitution: The bromine atom in the phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazolidinone ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the thiazolidinone ring is particularly interesting due to its known biological activities.
Medicine
In medicinal chemistry, this compound can be explored for drug development. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Industry
In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The thiazolidinone ring may interact with biological macromolecules, leading to inhibition or activation of specific pathways. Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-methylphenyl)acetamide
- Phenoxy acetamide derivatives
- Thiazolidinone derivatives
Uniqueness
The uniqueness of 2-{2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide lies in its combined structural features. The presence of both a brominated phenoxy group and a thiazolidinone ring in a single molecule provides a unique platform for diverse chemical reactions and potential biological activities, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[2-bromo-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O4S/c1-3-24-20(26)18(29-21(24)27)11-14-6-9-17(16(22)10-14)28-12-19(25)23-15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3,(H,23,25)/b18-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXHRUINRWPAMH-WOJGMQOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C)Br)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C)Br)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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